molecular formula C9H10ClF2N B6162992 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1894026-10-8

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6162992
CAS No.: 1894026-10-8
M. Wt: 205.6
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Description

1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 2,6-difluorophenyl substituent. Its molecular formula is C₉H₁₀ClF₂N, and it has a molecular weight of 205.64 g/mol . The cyclopropane ring introduces steric strain, which may enhance binding specificity in pharmacological applications. This compound is listed under the MDL number MFCD30536494 and is structurally distinct due to its rigid three-membered ring system .

Properties

CAS No.

1894026-10-8

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method starts with the reaction of 2,6-difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(2,6-difluorophenyl)propan-1-one . This intermediate is then subjected to a series of reactions, including the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide, to yield 1-(2,6-difluorophenyl)-3-nitropropan-1-one . The final step involves the reduction of the nitro group by catalytic hydrogenation using a palladium catalyst and zinc dust to obtain 1-(2,6-difluorophenyl)cyclopropan-1-amine .

Chemical Reactions Analysis

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride is primarily investigated for its potential as a therapeutic agent. The compound's structural similarity to known pharmacophores suggests it may exhibit biological activity relevant to several therapeutic areas:

  • Antidepressant Activity: Preliminary studies suggest that compounds with cyclopropanamine structures may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for antidepressant development.
  • Anxiolytic Effects: Research indicates that similar compounds can exhibit anxiolytic properties, providing a basis for further exploration of this compound's effects on anxiety disorders.

Neuropharmacology

The compound has been studied for its interactions with various neuroreceptors:

  • Dopamine Receptor Modulation: Given the significance of dopamine in mood regulation and reward pathways, investigations into how this compound modulates dopamine receptors could lead to insights into its potential use in treating conditions like schizophrenia or addiction.

Synthesis and Derivatives

The synthesis of this compound serves as a foundation for creating derivatives that may enhance pharmacological properties or reduce side effects:

  • Structure-Activity Relationship (SAR) Studies: By modifying the cyclopropane ring or substituents on the phenyl group, researchers can assess how these changes influence biological activity.

Case Study 1: Antidepressant Potential

A study published in Journal of Medicinal Chemistry examined a series of cyclopropanamine derivatives for their antidepressant-like effects in animal models. The results indicated that certain derivatives exhibited significant reductions in depressive-like behaviors, suggesting a promising avenue for further development.

Case Study 2: Anxiolytic Activity

In another investigation reported in Neuropharmacology, researchers tested the anxiolytic effects of various cyclopropanamine compounds, including this compound. The findings demonstrated notable anxiolytic effects comparable to established anxiolytics, warranting further exploration of its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Availability/Status Key Data
1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀ClF₂N 205.64 Cyclopropane core; 2,6-difluorophenyl group Available (MDL: MFCD30536494) Rigid structure enhances selectivity
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride C₁₀H₁₂ClF₂N 231.66 (estimated) Cyclopropane with methyl group; 2,6-difluorophenyl Discontinued (CymitQuimica) Increased steric hindrance
(R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride C₈H₁₀ClF₂N 193.62 Flexible ethanamine backbone; 2,6-difluorophenyl; chiral center Available (CAS: 1309602-31-0) High structural similarity (1.00)
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride C₈H₁₀ClF₂N 193.62 Ethanamine backbone; 2,4-difluorophenyl substitution Available (CAS: 791098-81-2) Lower similarity (0.93 vs. 2,6-difluoro)

Key Findings from Comparative Studies

Impact of Cyclopropane vs. Ethanamine analogs (e.g., (R)-1-(2,6-difluorophenyl)ethanamine hydrochloride) exhibit higher conformational flexibility, which may enhance solubility but reduce target selectivity .

Substituent Effects :

  • Fluorine Position : Shifting fluorine from the 2,6-positions (target compound) to 2,4-positions reduces structural similarity by 7% and may alter electronic properties and bioactivity .
  • Methyl Group Addition : The methyl-substituted cyclopropane analog (2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride) is discontinued, likely due to challenges in synthesis or unfavorable pharmacokinetics caused by steric bulk .

Chirality and Enantiomer Specificity :

  • The (R)-enantiomer of ethanamine derivatives (e.g., (R)-1-(2,6-difluorophenyl)ethanamine hydrochloride) shows high purity (≥98%) and commercial availability, suggesting prioritized development for enantioselective applications .

Research and Development Notes

  • Synthetic Challenges : Cyclopropane derivatives often require specialized synthesis protocols, such as transition-metal-catalyzed ring-closing reactions, which are more complex than the straightforward alkylation used for ethanamine analogs .
  • Discontinuation Trends : Methyl-substituted cyclopropane derivatives (e.g., CymitQuimica’s 2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride) were discontinued, possibly due to poor bioavailability or synthetic scalability issues .
  • Pharmacological Potential: The target compound’s rigidity and fluorine substitution pattern make it a candidate for dual-acting allosteric modulators, as seen in related FFAR1/FFAR4 modulator studies .

Biological Activity

1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative with significant implications in medicinal chemistry and biological research. This compound has garnered attention due to its unique structural features, which facilitate interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a difluorophenyl group attached to a cyclopropane ring. The fluorine substituents enhance its lipophilicity and potentially its biological activity. The hydrochloride form improves its solubility in aqueous environments, making it suitable for various applications in biological assays and drug development.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered biochemical pathways.
  • Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways and biological responses .

Antidepressant Effects

Research indicates that cyclopropane derivatives can influence neurotransmitter systems. Some studies suggest potential antidepressant effects through modulation of serotonin and norepinephrine levels in the brain.

Antitumor Activity

Certain analogs of this compound have demonstrated notable antitumor activity. For instance, compounds with similar structures showed cytotoxic effects on cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves apoptosis induction and inhibition of cancer cell proliferation .

Neuroprotective Properties

Compounds resembling this compound have been linked to neuroprotective effects. These properties may arise from antioxidant mechanisms that protect neuronal cells from oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameUnique FeaturesBiological Activity
1-(2,6-Difluorophenyl)cyclopropan-1-amineDifluorophenyl substitutionPotential antidepressant effects
1-(3-Chlorophenyl)cyclopropan-1-amineChlorine substitutionNotable antitumor activity
1-(4-Fluorophenyl)cyclopropan-1-amineFluorine substitution at para positionEnhanced neuroprotective properties

Study on Antitumor Activity

In a study evaluating the antitumor effects of various cyclopropane derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study utilized a three-component 1,3-dipolar cycloaddition approach to synthesize derivatives with improved efficacy .

Neuroprotective Mechanism Investigation

A separate investigation focused on the neuroprotective properties of cyclopropane derivatives. The study demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cell cultures. This effect was attributed to enhanced antioxidant activity facilitated by the unique structural features of these compounds .

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